molecular formula C8H10N4S B2834284 N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 926212-55-7

N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2834284
CAS No.: 926212-55-7
M. Wt: 194.26
InChI Key: ILOPDCTYPQCQEK-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C8H10N4S.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine has been reported to interact with Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The compound inhibits Cyt-bd, affecting the ATP production of the bacteria .

Cellular Effects

The compound’s interaction with Cyt-bd leads to a decrease in ATP production in Mycobacterium tuberculosis, affecting the bacteria’s energy metabolism . This can have significant effects on the bacteria’s cellular processes, potentially inhibiting its growth and proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of Cyt-bd . This inhibition disrupts the ATP production process, leading to a decrease in the energy available for the bacteria’s cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound on Mycobacterium tuberculosis have been observed over time in laboratory settings . The compound has been shown to have a consistent inhibitory effect on Cyt-bd, leading to a sustained decrease in ATP production .

Metabolic Pathways

This compound is involved in the energy metabolism pathway of Mycobacterium tuberculosis through its interaction with Cyt-bd . By inhibiting Cyt-bd, the compound disrupts the normal flow of this metabolic pathway .

Subcellular Localization

The subcellular localization of this compound is also not currently known. As the compound interacts with Cyt-bd, an enzyme involved in energy metabolism, it is likely that it is found in regions of the cell where this metabolic process takes place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the 2-aminoethyl group, which enhances its solubility and potential for forming hydrogen bonds. This structural feature can significantly influence its biological activity and pharmacokinetic properties, making it a valuable compound for drug development .

Properties

IUPAC Name

N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c9-2-3-10-7-6-1-4-13-8(6)12-5-11-7/h1,4-5H,2-3,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOPDCTYPQCQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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